molecular formula C20H17N3S B14675166 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile CAS No. 40442-42-0

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile

Cat. No.: B14675166
CAS No.: 40442-42-0
M. Wt: 331.4 g/mol
InChI Key: QTBLSLSGZBLXPO-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile is a complex organic compound that features a benzothiazole ring and a dimethylaminophenyl group

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Dimethylaminophenyl Group: This step involves the coupling of the benzothiazole intermediate with a dimethylaminophenyl derivative, often through a nucleophilic substitution reaction.

    Formation of the Penta-2,4-dienenitrile Moiety: This is typically done via a Knoevenagel condensation reaction, where the benzothiazole-dimethylaminophenyl intermediate is reacted with malononitrile under basic conditions.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar compounds to 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile include:

  • 2-(1,3-Benzothiazol-2-yl)-3-(4-dimethylaminophenyl)acrylonitrile
  • 2-(4-(3-bromophenyl)-1,3-thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile
  • 2-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

These compounds share structural similarities but differ in specific functional groups or substituents, which can affect their chemical properties and applications

Properties

CAS No.

40442-42-0

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile

InChI

InChI=1S/C20H17N3S/c1-23(2)17-12-10-15(11-13-17)6-5-7-16(14-21)20-22-18-8-3-4-9-19(18)24-20/h3-13H,1-2H3

InChI Key

QTBLSLSGZBLXPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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